dimethyl 4-(2-ethoxyphenyl)-1-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 4-(2-ethoxyphenyl)-1-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3661728
CAS Number:
Molecular Formula: C23H22FNO5
Molecular Weight: 411.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nifedipine

Compound Description: Nifedipine is a well-established calcium channel blocker widely used in treating hypertension and angina pectoris []. It functions by inhibiting calcium influx through L-type calcium channels, leading to vasodilation and a decrease in blood pressure.

Relevance: Nifedipine serves as a crucial structural reference point for a vast number of 1,4-dihydropyridine derivatives, including dimethyl 4-(2-ethoxyphenyl)-1-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. This core structure is characterized by a 1,4-dihydropyridine ring substituted at positions 3 and 5 with ester groups, often methyl or ethyl esters. Variations in substituents at position 4, as well as on the ester groups themselves, lead to a diverse range of pharmacological profiles []. Understanding the structure-activity relationship of nifedipine and its analogs provides a framework for designing novel calcium channel blockers with potentially improved therapeutic properties.

Nicardipine

Compound Description: Nicardipine is another prominent calcium channel blocker belonging to the 1,4-dihydropyridine class [, ]. It shares a similar mechanism of action with nifedipine, effectively blocking L-type calcium channels to exert its vasodilatory effects.

Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP)

Compound Description: DCDDP, a dihydropyridine calcium antagonist, has been investigated for its potential in treating chronic pulmonary hypertension [, ]. Research suggests that DCDDP might exert its effects by inhibiting free radical production and increasing nitric oxide levels in the lungs, contributing to its therapeutic benefits in pulmonary hypertension.

(S)-(+)-2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl Methyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride

Compound Description: This compound represents a specific enantiomer of a 1,4-dihydropyridine derivative shown to possess significant antihypertensive properties [, ]. The presence of the chiral center at the 4-position of the 1,4-dihydropyridine ring gives rise to two enantiomers, with the (S)-(+)-enantiomer exhibiting more potent activity compared to its counterpart.

Compound Description: NKY-722 is a water-soluble dihydropyridine derivative recognized for its potent and long-lasting antihypertensive effects [, , ]. It exhibits slow-onset and long-lasting vasodilatory action, primarily attributed to its ability to block L-type calcium channels.

(+-)-3-(Benzylmethylamino)-2,2-dimethylpropyl Methyl 4-(2-Fluoro-5-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate Hydrochloride (TC-81)

Compound Description: TC-81 is a calcium antagonist recognized for its potent, long-lasting, and slow-onset antihypertensive action [, , ]. Studies indicate that it is particularly effective when administered orally and exhibits minimal tolerance development and rebound hypertension after treatment discontinuation.

Methyl 2-(Nitrooxy)ethyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate

Compound Description: This compound belongs to the class of dihydropyridines that incorporate a nitrooxy (-ONO2) group in the structure, known for their potential to release nitric oxide (NO) in vivo []. This nitric oxide release mechanism adds another dimension to their pharmacological profile, potentially contributing to vasodilatory effects beyond calcium channel blockade.

Methyl Pentyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (MN9202)

Compound Description: MN9202 is a dihydropyridine derivative that has shown protective effects against shock induced by intestinal ischemia-reperfusion injury []. Research suggests that it can mitigate organ damage and improve survival rates in animal models by reducing oxidative stress and inflammation.

Diethyl 1,4-Dihydro-2,6-dimethyl-4-(3-cyanophenyl)-3,5-pyridinedicarboxylate

Compound Description: This compound, characterized by a cyano (-CN) group on the phenyl ring at position 4 of the 1,4-dihydropyridine core, has been investigated for its potential biological activities []. The cyano group is a versatile functional group in medicinal chemistry, often influencing a compound's interactions with biological targets and its overall pharmacokinetic profile.

3-Allyl-5-ethyl-4(3-fluorophenyl)−1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate (5f)

Compound Description: This compound is a member of the unsymmetrical 1,4-dihydropyridine class, featuring different alkyl substituents on the ester groups at positions 3 and 5 []. The presence of diverse substituents, including the 3-fluorophenyl and phenyl rings at position 4, further contributes to its unique structural features.

3-Ethyl 5-methyl 1,4-dihydro-2-[(2-hydroxyethoxy)methyl]-6-methyl-4-(2,3-dichlorophenyl)-3,5-pyridinedicarboxylate (13)

Compound Description: This compound, a bioisostere of amlodipine, exhibits potent calcium channel antagonist activity, significantly more potent than nimodipine but less potent than felodipine [].

Properties

Product Name

dimethyl 4-(2-ethoxyphenyl)-1-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 4-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C23H22FNO5

Molecular Weight

411.4 g/mol

InChI

InChI=1S/C23H22FNO5/c1-4-30-20-8-6-5-7-17(20)21-18(22(26)28-2)13-25(14-19(21)23(27)29-3)16-11-9-15(24)10-12-16/h5-14,21H,4H2,1-3H3

InChI Key

VKWDXJSEQHFKOS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)C3=CC=C(C=C3)F)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.